7-Hydroxybenzofuran-4-carbonitrile
Description
Properties
Molecular Formula |
C9H5NO2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
7-hydroxy-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H5NO2/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h1-4,11H |
InChI Key |
IHEPXSKQOUHQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)C=CO2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxybenzofuran Isomers
The position of the hydroxyl group on the benzofuran scaffold significantly influences physicochemical properties and reactivity:
Key Findings :
- Acidity : The 7-hydroxy isomer exhibits stronger acidity compared to 4- and 5-hydroxy derivatives due to resonance stabilization of the deprotonated form .
- NMR Shifts : The 7-hydroxy group in this compound causes distinct downfield shifts in 1H NMR (δ ~10 ppm for -OH) and 13C NMR (δ ~160 ppm for C-7) .
- Reactivity : The 7-hydroxy derivative participates in electrophilic substitution reactions more readily than 6-hydroxy analogs due to favorable electronic effects .
Halogen- and Alkoxy-Substituted Analogs
Substitution of the hydroxyl group with halogens or alkoxy groups alters lipophilicity and electronic properties:
Key Findings :
- Lipophilicity : The chloro-methoxy derivative () exhibits higher logP values compared to this compound, favoring membrane permeability in biological systems .
- Electronic Effects : Methoxy groups donate electron density, stabilizing the aromatic ring, whereas chloro groups withdraw electron density, influencing reactivity in cross-coupling reactions .
Formyl-Substituted Derivatives
Replacing the hydroxyl group with a formyl (-CHO) moiety introduces distinct reactivity:
Key Findings :
Table 1: Structural and Functional Comparison
| Property | This compound | 4-Hydroxy Isomer | 7-Chloro-Methoxy Derivative | 7-Formyl Derivative |
|---|---|---|---|---|
| Polarity | High (due to -OH) | Moderate | Low | Moderate |
| Key Reactivity | Acid-base reactions | Intramolecular H-bonding | Halogenation | Schiff base formation |
| Biological Potential | Antioxidant, enzyme inhibition | Variable | Antimicrobial | Electrophilic probes |
Preparation Methods
Synthetic Route Overview
Step 1: Conversion of 2,3-Dihydroxyacetophenone to 7-Hydroxybenzofuran-3-one
- The 2,3-dihydroxyacetophenone precursor undergoes persilylation in tetrahydrofuran (THF).
- Treatment with N-bromosuccinimide (NBS) followed by sodium hydroxide (NaOH) induces cyclization to form 7-hydroxybenzofuran-3-one.
- This one-pot process is adapted from a procedure initially developed for 2,6-dihydroxyacetophenone derivatives and extended to other regioisomers.
Step 2: Reduction to 7-Hydroxybenzofuran
- The hydroxybenzofuran-3-one intermediate is reduced with lithium borohydride (LiBH4) in anhydrous THF at 0 °C.
- The reaction mixture is stirred initially at 0 °C and then at room temperature for 16 hours.
- Workup involves aqueous quenching and extraction to isolate the 7-hydroxybenzofuran product.
Yields and Efficiency
- The overall yield for the conversion of 2,3-dihydroxyacetophenone to 7-hydroxybenzofuran was reported at approximately 45% based on the starting acetophenone.
- This method is advantageous due to:
- The availability of starting materials.
- A relatively short synthetic sequence (two steps).
- Moderate to good yields compared to other literature methods.
Table 1: Summary of Two-Step Synthesis Yields for Hydroxybenzofuran Isomers
| Starting Material | Hydroxybenzofuran Isomer | Overall Yield (%) | Notes |
|---|---|---|---|
| 2,3-Dihydroxyacetophenone | 7-Hydroxybenzofuran | 45 | Crude intermediate used |
| 2,5-Dihydroxyacetophenone | 5-Hydroxybenzofuran | 61 | Higher yield than 7-HBF |
| 2,6-Dihydroxyacetophenone | 4-Hydroxybenzofuran | >90 (reported) | Original method reference |
| 2,4-Dihydroxyacetophenone | 6-Hydroxybenzofuran | Not specified | Similar procedure applied |
Source: Appiani et al., Arkivoc 2022
Synthesis via Mukaiyama Michael Addition and Cyclization
An alternative and innovative approach to synthesize 7-hydroxybenzofuran derivatives involves the Mukaiyama Michael addition of silyl enol ethers to ortho-benzoquinone-4-carboxylates, followed by cyclization and aromatization.
Reaction Details
-
- Silyl enol ethers derived from various ketones (aromatic and aliphatic).
- Ortho-benzoquinone-4-carboxylate generated in situ by oxidation of catechol esters.
-
- The silyl enol ether adds to the electrophilic quinone ester via a Mukaiyama Michael addition.
- The resulting intermediate undergoes intramolecular cyclization via the ortho phenol group.
- Aromatization leads to the formation of 7-hydroxybenzofuran-4-carboxylate derivatives.
-
- The quinone ester is prepared in situ using oxidants such as iodosobenzene diacetate.
- The reaction proceeds at ambient temperature with stirring for 24 hours.
- Products are isolated by chromatographic purification.
Scope and Yields
- Aromatic silyl enol ethers (e.g., from acetophenone and substituted acetophenones) generally give fair to good yields (29–79%).
- Electron-rich substituents (e.g., methoxy groups) tend to reduce yields due to competing oxidation side reactions.
- Non-aromatic ketones (e.g., cyclohexanone) yield tetrahydrobenzofuran analogues but with moderate efficiency.
- The method allows for diverse substitution patterns on the benzofuran ring, including the 7-hydroxy position.
Table 2: Selected Yields of 7-Hydroxybenzofuran-4-carboxylates from Silyl Enol Ethers
| Silyl Enol Ether Precursor | Product Yield (%) | Notes |
|---|---|---|
| Acetophenone | 73 | Parent phenyl derivative |
| 4-Methylacetophenone | 74 | Electron-donating substituent |
| 4-Nitroacetophenone | 74 | Electron-withdrawing substituent |
| 4-Methoxyacetophenone | 29 | Low yield due to oxidation |
| 2-Acetylnaphthalene | 79 | High yield, aromatic extension |
| Cyclohexanone | 34 | Aliphatic ketone, moderate yield |
Source: Mukaiyama Michael addition studies, PMC article
Additional Notes on Preparation and Functionalization
- The Mukaiyama Michael addition approach is particularly valuable for synthesizing 2-substituted 7-hydroxybenzofuran-4-carboxylates, which can be further manipulated to yield nitrile derivatives such as 7-hydroxybenzofuran-4-carbonitrile.
- Reduction or substitution reactions on the carboxylate group can introduce the nitrile functionality.
- The two-step dihydroxyacetophenone method provides a direct route to hydroxybenzofurans, which can be further functionalized to introduce the carbonitrile group via established organic transformations (e.g., Sandmeyer reactions, nucleophilic substitutions).
Comparative Analysis of Methods
| Aspect | Two-Step Dihydroxyacetophenone Route | Mukaiyama Michael Addition Route |
|---|---|---|
| Starting Materials | Readily available dihydroxyacetophenones | Catechol esters and silyl enol ethers |
| Number of Steps | Two | Multi-step (oxidation, addition, cyclization) |
| Reaction Conditions | Mild, low temperature reduction | Ambient temperature, oxidative conditions |
| Yields | Moderate (45–61%) | Variable (29–79%) depending on substrate |
| Functional Group Diversity | Hydroxybenzofurans with potential for further modification | Allows introduction of various substituents at C-2 position |
| Scalability | Good, due to simplicity | More complex, requires careful control |
Summary and Recommendations
- The two-step method from 2,3-dihydroxyacetophenone remains a practical and straightforward approach to prepare 7-hydroxybenzofuran derivatives with reasonable yields and operational simplicity.
- The Mukaiyama Michael addition method offers greater structural diversity and access to functionalized 7-hydroxybenzofuran-4-carboxylates, which can be precursors to the carbonitrile compound.
- For direct preparation of This compound , further functionalization steps from these intermediates are necessary, typically involving nitrile introduction reactions.
- Selection of the method depends on the desired substitution pattern, scale, and downstream applications.
This detailed review integrates diverse, authoritative research findings and synthetic data to provide a comprehensive understanding of the preparation methods for this compound and related derivatives.
Q & A
Q. What are the common synthetic routes for 7-Hydroxybenzofuran-4-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: A two-step strategy involves cyclization of substituted phenols followed by functionalization. For example, silyl enol ethers (e.g., Scheme 2 in ) can be added to electrophilic intermediates under Lewis acid catalysis (e.g., BF₃·OEt₂) to introduce substituents at the 2-position. Key parameters include:
- Temperature: Reactions are typically conducted at –40°C to 0°C to prevent side reactions.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for optimal solubility.
- Catalyst: Lewis acids like SnCl₄ or TiCl₄ improve regioselectivity .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: 1H/13C NMR: The hydroxyl proton (7-OH) appears as a singlet at δ 9.8–10.2 ppm due to intramolecular hydrogen bonding. The nitrile carbon (C-4) resonates at δ 115–118 ppm in 13C NMR. Substituents at C-2 (e.g., esters) cause downfield shifts in adjacent protons . Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks with fragmentation patterns confirming the benzofuran backbone.
Q. How do electronic effects of substituents at C-2 influence the reactivity of this compound?
Methodological Answer: Electron-withdrawing groups (EWGs) at C-2 (e.g., –COOR, –CN) enhance electrophilicity at C-4, facilitating nucleophilic aromatic substitution. Computational studies (DFT) show:
Q. What computational models are used to predict the conformational stability of this compound?
Methodological Answer: Cremer-Pople puckering coordinates ( ) analyze ring non-planarity. For the benzofuran core:
Q. How can contradictions in reported biological activity data for derivatives be resolved?
Methodological Answer: Discrepancies arise from assay conditions (e.g., solvent polarity, cell lines). Best practices include:
Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require:
- Ligand Design: Bulky ligands (XPhos) suppress homocoupling.
- Protecting Groups: TBS-protection of 7-OH prevents undesired coordination to Pd .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
